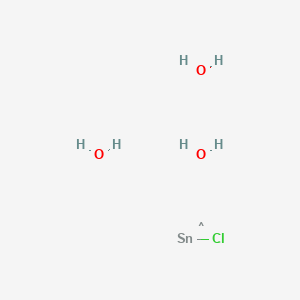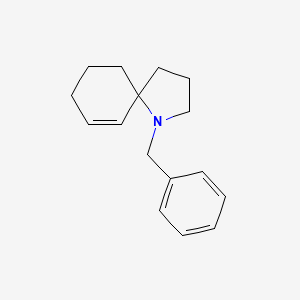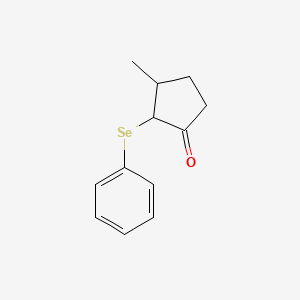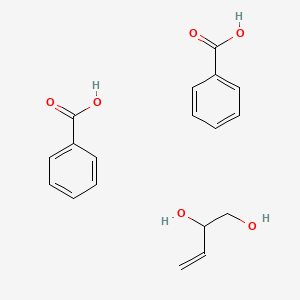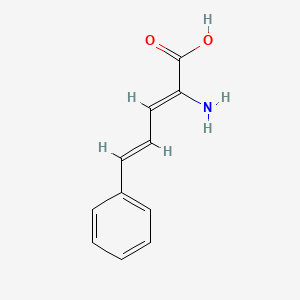
2,4-Pentadienoic acid, 2-amino-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentadienoic acid, 2-amino-5-phenyl- is an organic compound with a unique structure that includes both an amino group and a phenyl group attached to a pentadienoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadienoic acid, 2-amino-5-phenyl- typically involves the Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction . The reaction conditions often include the use of a weakly basic amine as a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Knoevenagel condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial methods are less commonly documented in publicly available sources.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pentadienoic acid, 2-amino-5-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2,4-Pentadienoic acid, 2-amino-5-phenyl- has several scientific research applications:
Chemistry: It is used as a synthetic building block in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anti-malarial activity.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 2,4-Pentadienoic acid, 2-amino-5-phenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Pentadienoic acid: A similar compound with a pentadienoic acid backbone but without the amino and phenyl groups.
5-Phenyl-2,4-pentadienoic acid: Another related compound with a phenyl group attached to the pentadienoic acid backbone.
Propriétés
Numéro CAS |
79028-60-7 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(2Z,4E)-2-amino-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C11H11NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-8H,12H2,(H,13,14)/b7-4+,10-8- |
Clé InChI |
CINBHSZSHUCENE-DODKFZKMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C(/C(=O)O)\N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



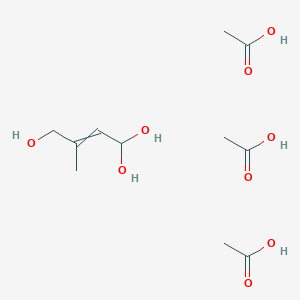


methanone](/img/structure/B14440711.png)
![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
